Methyl 2-bromo-3-cyano-5-fluorobenzoate
Description
Methyl 2-bromo-3-cyano-5-fluorobenzoate is a substituted benzoate ester featuring a bromine atom at position 2, a cyano group at position 3, and a fluorine atom at position 5 of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance its reactivity in cross-coupling reactions and nucleophilic substitutions. The ester group at the para position (relative to the fluorine) further modulates its solubility and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-bromo-3-cyano-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)7-3-6(11)2-5(4-12)8(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMPVPUGMSPDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-cyano-5-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-5-fluorobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-cyano-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the cyano and ester groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups depending on the nucleophile used.
Reduction: Conversion of the cyano group to primary amines or other reduced forms.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2-bromo-3-cyano-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-cyano-5-fluorobenzoate depends on its specific application and the target molecules it interacts with. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its reactive functional groups. The bromine, cyano, and fluorine substituents can influence the reactivity and selectivity of the compound in different pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Benzoate Esters
The structural uniqueness of Methyl 2-bromo-3-cyano-5-fluorobenzoate becomes evident when compared to derivatives such as methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS: 2704827-34-7) . Key differences include:
Table 1: Substituent Positions and Functional Groups
| Compound Name | Position 2 | Position 3 | Position 5 |
|---|---|---|---|
| This compound | Br | CN | F |
| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | Cl | Br | OCF₃ (trifluoromethoxy) |
- Electronic Effects: The cyano group (CN) in the target compound is a stronger electron-withdrawing group than the chlorine in the analog, increasing electrophilicity at the aromatic ring.
- Steric Considerations : The trifluoromethoxy group (OCF₃) in the analog introduces steric bulk and enhanced lipophilicity compared to the smaller fluorine substituent in the target compound.
Physicochemical Property Analysis
Table 2: Hypothetical Property Comparison Based on Substituent Effects
- references methyl ester properties, suggesting that electron-withdrawing groups like CN and F enhance thermal stability but may reduce solubility in non-polar solvents .
Biological Activity
Methyl 2-bromo-3-cyano-5-fluorobenzoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of a bromine atom, a cyano group, and a fluorine atom attached to a benzoate framework. The molecular formula is . These functional groups contribute to its reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound may exhibit the following actions:
- Enzyme Inhibition : It can inhibit specific enzymes, which may lead to altered metabolic pathways.
- Receptor Interaction : The compound may bind to receptors, thereby modulating signaling pathways that influence cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli (E. coli) | 8 |
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | 16 |
These findings suggest that the compound could be effective against certain bacterial infections, warranting further exploration in clinical settings.
Case Studies
-
Study on Anticancer Properties :
A study assessed the effects of this compound on cancer cell lines. The results indicated that the compound reduced cell viability in a dose-dependent manner in breast cancer cells (MCF-7) and colorectal cancer cells (HT-29). The IC50 values were determined as follows:This suggests potential applications in cancer therapy.Cell Line IC50 (µM) MCF-7 15 HT-29 20 -
Inhibition of Bacterial Growth :
In another study focusing on Gram-negative bacteria, this compound was tested against resistant strains of Pseudomonas aeruginosa. The compound demonstrated significant bactericidal activity, with an MIC significantly lower than traditional antibiotics.
Research Applications
This compound serves as a valuable intermediate in organic synthesis and drug development. Its unique structure allows it to be used as a building block for more complex bioactive compounds. Research applications include:
- Pharmaceutical Development : Investigated for its potential as a lead compound in developing new therapeutic agents.
- Chemical Biology : Utilized in studies exploring enzyme interactions and metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
